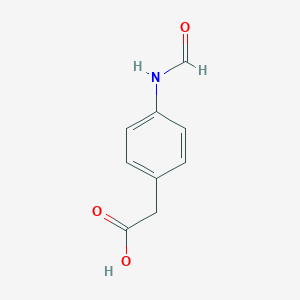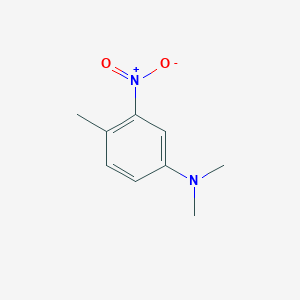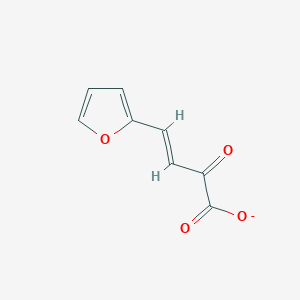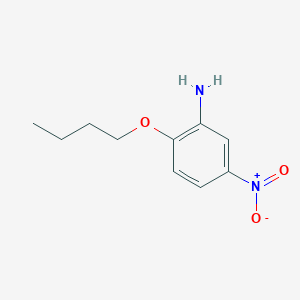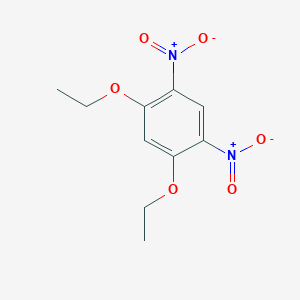
1,5-Diethoxy-2,4-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Diethoxy-2,4-dinitrobenzene (DEN) is a chemical compound that has been widely used in scientific research due to its unique properties. DEN is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is also known as DNOC (Dinitro-o-cresol) and has been used as a pesticide in the past. However, due to its toxic nature, the use of DEN as a pesticide has been banned in many countries.
作用机制
The mechanism of action of DEN involves the formation of covalent bonds between the compound and cysteine residues in proteins. This modification can lead to changes in protein structure and function. DEN can also modify other amino acids such as histidine and tyrosine, but to a lesser extent.
Biochemical and Physiological Effects:
DEN has been shown to have a wide range of biochemical and physiological effects. Studies have shown that DEN can inhibit enzyme activity, alter protein structure, and induce oxidative stress. DEN has also been shown to have toxic effects on cells and tissues, which can lead to cell death.
实验室实验的优点和局限性
The use of DEN in lab experiments has several advantages. This compound is easy to synthesize and can be used to modify a wide range of proteins and enzymes. DEN can also be used to study the effects of protein modification on enzyme activity and substrate specificity. However, the use of DEN in lab experiments also has limitations. This compound is toxic and can lead to cell death at high concentrations. DEN can also modify proteins non-specifically, which can lead to unwanted effects.
未来方向
There are several future directions for research involving DEN. One area of research is the development of new methods for protein modification that are more specific and less toxic. Another area of research is the study of the effects of DEN on specific proteins and enzymes. This information could be used to develop new drugs that target specific proteins and enzymes. Overall, DEN is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
合成方法
The synthesis of DEN involves the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DEN. The synthesis of DEN is a complex process that requires expertise in organic chemistry.
科学研究应用
DEN has been extensively used in scientific research due to its ability to modify proteins and enzymes. This compound is commonly used to modify cysteine residues in proteins, which can lead to changes in protein function. DEN has also been used to study the effects of protein modification on enzyme activity and substrate specificity.
属性
产品名称 |
1,5-Diethoxy-2,4-dinitrobenzene |
|---|---|
分子式 |
C10H12N2O6 |
分子量 |
256.21 g/mol |
IUPAC 名称 |
1,5-diethoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3 |
InChI 键 |
STARGOIPVHYPGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
规范 SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



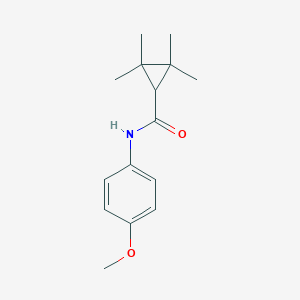
![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)
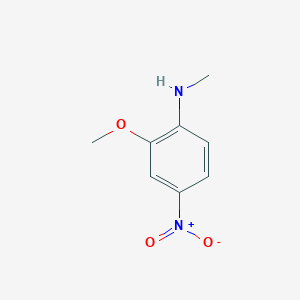
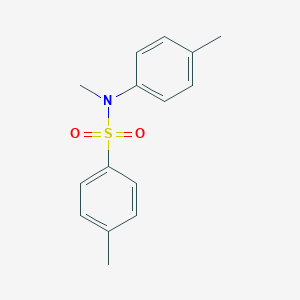
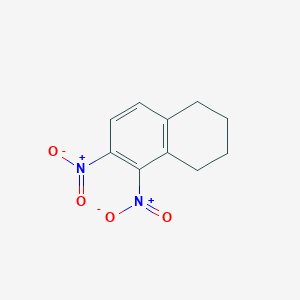
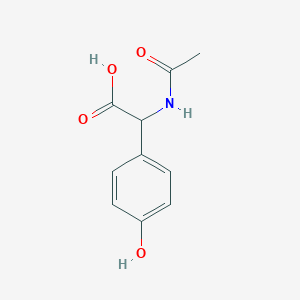
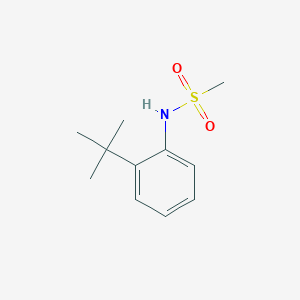
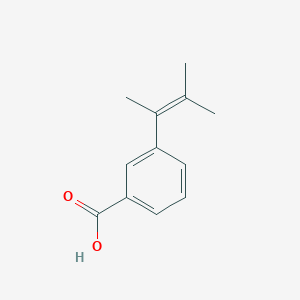
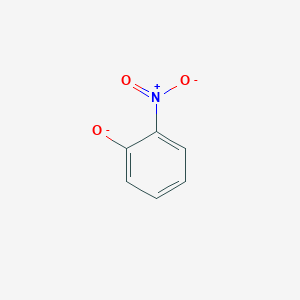
![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
